1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one is a fluorinated ketone with the molecular formula C6H7F5O. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one can be synthesized through several methods. One common approach involves the fluorination of 4-methyl-3-pentanone using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into the potential therapeutic uses of fluorinated compounds often includes this compound.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its reactivity and stability, making it effective in various chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Another fluorinated compound with similar properties.
4-Methyl-3-penten-2-one: A related ketone with different fluorination patterns.
Uniqueness
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
357-28-8 |
---|---|
Molekularformel |
C6H7F5O |
Molekulargewicht |
190.11 g/mol |
IUPAC-Name |
1,1,1,2,2-pentafluoro-4-methylpentan-3-one |
InChI |
InChI=1S/C6H7F5O/c1-3(2)4(12)5(7,8)6(9,10)11/h3H,1-2H3 |
InChI-Schlüssel |
FCVMAXTWQAFQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.